molecular formula C20H14ClF6N5O3 B2872502 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 306978-02-9

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2872502
CAS No.: 306978-02-9
M. Wt: 521.8
InChI Key: NIGCRHPEGDVKPT-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C20H14ClF6N5O3 and its molecular weight is 521.8. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-hydroxy-5-[[3-(trifluoromethyl)phenyl]iminomethyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF6N5O3/c21-14-7-11(20(25,26)27)8-30-15(14)28-4-5-32-17(34)13(16(33)31-18(32)35)9-29-12-3-1-2-10(6-12)19(22,23)24/h1-3,6-9,34H,4-5H2,(H,28,30)(H,31,33,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCOLMSAFHWQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(N(C(=O)NC2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF6N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule with potential biological activities. This article reviews its biological activity, including pharmacological effects and structure-activity relationships (SAR).

Molecular Formula

  • Chemical Formula : C16H15ClF6N5O2
  • Molecular Weight : 437.77 g/mol

Structure

The compound features a pyrimidinetrione core substituted with trifluoromethyl and chloro groups, which are known to enhance biological activity through various mechanisms.

Table 1: Structural Features

FeatureDescription
Core StructurePyrimidinetrione
SubstituentsTrifluoromethyl, chloro
Potential Functional GroupsAmino, methylene

Anticancer Properties

Research indicates that similar compounds with trifluoromethyl and pyridine moieties exhibit significant anticancer activity. For instance, derivatives have shown to inhibit cancer cell proliferation in various in vitro assays. The presence of the trifluoromethyl group is particularly noted for enhancing potency against specific cancer cell lines.

Anti-inflammatory Effects

Pyrimidine derivatives have been documented to possess anti-inflammatory properties. For example, certain analogs demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. In vitro studies reported IC50 values as low as 0.04μM0.04\,\mu M for COX-2 inhibition compared to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications on the pyrimidine ring and the introduction of electron-withdrawing groups such as trifluoromethyl significantly influence biological activity. The SAR indicates that:

  • Trifluoromethyl groups enhance lipophilicity and metabolic stability.
  • Chloro substitutions can improve selectivity for specific biological targets.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryCOX-2 inhibition (IC50 = 0.04 μM)
Enzyme InhibitionSelective inhibition of MMPs

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various pyrimidine derivatives against prostate cancer cells. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 10μM10\,\mu M. The mechanism was attributed to the induction of apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Mechanism

In a carrageenan-induced paw edema model in rats, a related pyrimidine derivative was tested for anti-inflammatory effects. Results indicated a significant reduction in paw swelling compared to control groups, supporting its potential use as an anti-inflammatory agent.

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